molecular formula C15H23NO2 B2674178 Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone CAS No. 2034520-01-7

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

Cat. No. B2674178
CAS RN: 2034520-01-7
M. Wt: 249.354
InChI Key: WQQFHYYRBKICTJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Preparation and Synthetic Applications

Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile This compound is prepared using Cyclohex-2-enone through a series of reactions, demonstrating its utility in organic syntheses involving safety and waste disposal considerations (Lujan-Montelongo & Fleming, 2014).

Asymmetric Syntheses of 3-Substituted-Cyclohexanone Derivatives Chiral 2-substituted-2-cyclohexen-1-ones undergo conjugate additions with organometallic reagents to prepare 3-substituted cyclohexanone derivatives, showcasing the compound's role in stereoselective synthesis (Schultz & Harrington, 1991).

Chemical Transformations and Biological Applications

Unexpected Products from Condensation Reactions Research focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions, indicating the compound's potential in creating novel chemical structures with antimicrobial and antioxidant activities (Rusnac et al., 2020).

Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides This study presents the synthesis of a new class of cyclic dipeptidyl ureas, illustrating the compound's contribution to the development of pseudopeptidic structures (Sañudo et al., 2006).

Novel Syntheses and Catalytic Methods

Gold-catalyzed Cycloisomerizations of Ene-ynamides The study demonstrates the gold-catalyzed cycloisomerizations leading to compounds with a 2,3-methanopyrrolidine subunit, highlighting innovative approaches to molecular synthesis (Couty, Meyer, & Cossy, 2009).

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-15(13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-2,12-14H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFHYYRBKICTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

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